3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]propanoic acid
説明
特性
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-11(3-4-12(15)16)13-8-1-2-9-10(7-8)18-6-5-17-9/h1-2,7H,3-6H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNDLXFAKABFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]propanoic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a suitable acylating agent. One common method involves the use of propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones depending on the reaction conditions.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The benzodioxin ring structure can also interact with various biological pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 1-(4-Bromophenyl)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzodioxin ring and the carbamoyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
生物活性
3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]propanoic acid is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanism of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxin ring system and a carbamoyl group, which contribute to its biological properties. The molecular formula is , with a molecular weight of 273.28 g/mol.
The primary mechanism of action for this compound involves the inhibition of cholinesterase enzymes. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the nervous system, which can have various physiological effects.
Target Enzymes
- Cholinesterases : The compound primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to enhanced cholinergic transmission.
Pharmacokinetics
The pharmacokinetic profile indicates that similar compounds are typically:
- Absorbed from the gastrointestinal tract.
- Metabolized in the liver.
- Excreted through bile or feces.
Factors such as pH and environmental conditions can influence the stability and efficacy of the compound.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. Below is a summary of key findings:
| Cell Line | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Caco-2 | Anticancer activity | 31.9 | |
| A549 | Anticancer activity | 35.0 | |
| E. faecium | Antimicrobial activity | 16 |
Case Studies
- Anticancer Activity : A study indicated that compounds derived from similar structures exhibited potent anticancer effects against Caco-2 cells, with viability decreasing significantly upon treatment (p < 0.001) .
- Antimicrobial Activity : The compound has shown effectiveness against multidrug-resistant strains of bacteria, with MIC values indicating its potential as an antimicrobial agent .
Therapeutic Applications
Research is ongoing into the therapeutic potential of this compound in treating neurodegenerative diseases such as Alzheimer’s due to its cholinesterase inhibitory properties. Additionally, its antimicrobial properties suggest possible applications in treating infections caused by resistant bacterial strains.
Q & A
Basic: What are the recommended synthetic routes for 3-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]propanoic acid, and how can reaction conditions be optimized for higher yields?
The synthesis of benzodioxin-containing compounds often involves coupling reactions between activated carboxylic acid derivatives and aromatic amines. For example, a solvent-free approach using dimethylformamide-dimethyl acetal (DMF-DMA) under reflux conditions has been successfully applied to synthesize analogous enaminones . Key optimization strategies include:
- Catalyst selection : Use of coupling agents like HATU or EDC/HOBt to activate the carboxylic acid moiety.
- Temperature control : Maintaining inert atmospheres (e.g., N₂ or Ar) to prevent oxidation of sensitive intermediates.
- Purification : Gradient elution via flash chromatography or preparative HPLC to isolate high-purity products .
Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?
Rigorous characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the benzodioxin ring system and propanoic acid backbone. For example, aromatic protons in the benzodioxin moiety typically resonate at δ 6.5–7.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify the molecular ion peak (e.g., m/z calculated for C₁₂H₁₃NO₅: 251.0794) .
- X-ray Crystallography : To resolve stereochemical ambiguities, particularly if chiral centers are present .
Advanced: How can researchers resolve discrepancies in reported biological activities of benzodioxin-containing analogs, and what methodologies are suitable for validating these findings?
Contradictions in bioactivity data often arise from variations in assay conditions or impurities in test compounds. To address this:
- Standardized assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities (e.g., Kd values) under controlled buffer conditions .
- Purity validation : Employ LC-MS or elemental analysis (CHN) to confirm compound integrity before biological testing .
- Comparative studies : Cross-test analogs with defined substituent modifications to isolate structural determinants of activity .
Advanced: What strategies are employed to elucidate the structure-activity relationship (SAR) of this compound derivatives?
SAR studies typically involve:
- Substituent modulation : Introducing electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups on the benzodioxin ring to assess effects on reactivity or target binding .
- Pharmacophore mapping : Computational tools like molecular docking (AutoDock, Schrödinger) to predict interactions with biological targets (e.g., enzyme active sites) .
- In vitro validation : Enzymatic inhibition assays (e.g., IC₅₀ determination) combined with kinetic studies to correlate structural changes with activity .
Basic: What are the key considerations in designing solubility and stability studies for this compound under physiological conditions?
- Solubility profiling : Use shake-flask methods with PBS (pH 7.4) or simulated gastric fluid to measure equilibrium solubility. Co-solvents (e.g., DMSO ≤1%) may be required for poorly soluble derivatives .
- Stability assessment : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC for hydrolysis of the carbamoyl or propanoic acid groups .
- Buffer compatibility : Test stability across pH ranges (2–9) to simulate gastrointestinal or intracellular environments .
Advanced: How do electronic effects of substituents on the benzodioxin ring influence the compound's reactivity in nucleophilic acyl substitution reactions?
- Electron-withdrawing groups (EWGs) : Enhance electrophilicity of the carbamoyl carbonyl, accelerating reactions with amines or alcohols. For example, nitro (-NO₂) substituents increase reaction rates by 2–3 fold compared to unmodified analogs .
- Steric effects : Bulky substituents (e.g., -CF₃) at the 6-position of the benzodioxin ring may hinder nucleophilic attack, requiring higher temperatures or polar aprotic solvents (e.g., DMF) .
- Kinetic studies : Use <sup>13</sup>C NMR to track carbonyl reactivity or DFT calculations (Gaussian, ORCA) to model transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
